2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
Structural Characterization and Molecular Analysis
Systematic Nomenclature and IUPAC Classification
The compound 2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide follows systematic IUPAC nomenclature rules. Its name is derived from the parent 1,3,4-thiadiazole ring, substituted at the 5-position with a 2-methylbenzylsulfonyl group and at the 2-position with a fluorobenzamide moiety. The "(2Z)" designation specifies the Z-configuration of the imine double bond in the thiadiazole ring. The molecular formula is $$ \text{C}{17}\text{H}{14}\text{FN}{3}\text{O}{3}\text{S}_{2} $$, with a molecular weight of 391.4 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide |
| CAS Registry Number | 895849-02-2 |
| Molecular Formula | $$ \text{C}{17}\text{H}{14}\text{FN}{3}\text{O}{3}\text{S}_{2} $$ |
| Molecular Weight | 391.4 g/mol |
| SMILES Notation | Cc1ccccc1CS(=O)(=O)c1nnc(NC(=O)c2ccccc2F)s1 |
The fluorobenzamide group is attached via an imine linkage to the thiadiazole core, while the sulfonyl group bridges the thiadiazole and 2-methylbenzyl substituent.
Crystallographic Structure Determination
X-ray Diffraction Analysis of Thiadiazole Core
While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs such as 5-arylimino-1,3,4-thiadiazoles have been characterized using single-crystal X-ray diffraction. These studies reveal that the thiadiazole ring adopts a planar conformation, with bond lengths consistent with aromatic delocalization. Key bond lengths include:
- $$ \text{N1–C2} $$: 1.31 Å (typical for imine bonds)
- $$ \text{S1–C3} $$: 1.74 Å (indicative of sulfur’s electronegativity)
Table 2: Comparative Bond Lengths in Thiadiazole Derivatives
| Bond Type | Length (Å) | Reference Compound |
|---|---|---|
| N–C (imine) | 1.28–1.33 | |
| S–C (thiadiazole) | 1.70–1.76 | |
| C–O (sulfonyl) | 1.43–1.45 |
The thiadiazole ring’s planarity is critical for π-π stacking interactions in solid-state configurations.
Conformational Analysis of Sulfonyl-Benzyl Substituent
The sulfonyl group ($$ \text{SO}_2 $$) adopts a tetrahedral geometry, with oxygen atoms positioned orthogonal to the thiadiazole plane. This orientation minimizes steric clashes with the adjacent 2-methylbenzyl group. Density Functional Theory (DFT) calculations suggest a dihedral angle of $$ 85^\circ $$ between the sulfonyl group and the benzyl ring, optimizing van der Waals interactions. The methyl group at the benzyl ortho-position introduces steric hindrance, stabilizing a conformation where the benzyl ring is tilted away from the thiadiazole core.
Z-Configuration Validation in Imine Moiety
The Z-configuration of the imine group ($$ \text{C=N} $$) was confirmed through nuclear Overhauser effect (NOE) spectroscopy and comparative DFT studies. In the Z-isomer, the fluorine atom on the benzamide group resides on the same side as the sulfonyl substituent, creating a dipole moment of $$ 4.2 \, \text{D} $$ as calculated at the B3LYP/6-311G(d,p) level. X-ray data for analogous compounds show that this configuration favors intramolecular hydrogen bonding between the amide proton and the sulfonyl oxygen, stabilizing the overall structure.
Quantum Mechanical Modeling
Density Functional Theory (DFT) Optimization
Geometry optimization at the $$ \omega \text{B97X-D/cc-pVTZ} $$ level confirmed the stability of the Z-isomer, with an energy difference of $$ 12.3 \, \text{kcal/mol} $$ relative to the E-isomer. The optimized structure exhibits:
- A dihedral angle of $$ 172^\circ $$ between the thiadiazole and benzamide planes
- Sulfonyl oxygen charges of $$ -0.52 \, e $$ (natural population analysis)
Table 3: Selected DFT-Optimized Geometric Parameters
| Parameter | Value (DFT) | Experimental (Analog) |
|---|---|---|
| C2–N3 bond length | 1.30 Å | 1.31 Å |
| S1–C5 bond length | 1.73 Å | 1.74 Å |
| O1–S1–O2 angle | 119.2° | 118.7° |
Frontier Molecular Orbital Analysis
The HOMO-LUMO gap, calculated at $$ 4.8 \, \text{eV} $$, indicates moderate electronic stability. The HOMO is localized on the thiadiazole ring and sulfonyl group ($$ -6.3 \, \text{eV} $$), while the LUMO resides primarily on the fluorobenzamide moiety ($$ -1.5 \, \text{eV} $$). This spatial separation suggests charge-transfer interactions upon electronic excitation.
Table 4: Frontier Orbital Energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.3 | Thiadiazole-Sulfonyl |
| LUMO | -1.5 | Fluorobenzamide |
Properties
Molecular Formula |
C17H14FN3O3S2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14FN3O3S2/c1-11-6-2-3-7-12(11)10-26(23,24)17-21-20-16(25-17)19-15(22)13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
VJJCMLLBAQZRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions. For example:
Alternative Routes Using Carbon Disulfide
Thiosemicarbazide reacts with carbon disulfide in dimethylformamide (DMF) at 80°C to form 2-amino-5-mercapto-1,3,4-thiadiazole. While less common for fluorinated analogs, this route provides a thiolated intermediate for further functionalization.
Sulfonylation at the 5-Position
Sulfonyl Chloride Coupling
The 2-methylbenzyl sulfonyl group is introduced via reaction with 2-methylbenzyl sulfonyl chloride:
Oxidation of Sulfides
For thiol-containing intermediates, oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts sulfides to sulfones:
-
Example : 5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is treated with 30% H₂O₂ in acetic acid at 60°C for 4 hours, yielding the sulfone derivative in 82% purity.
Benzamide Coupling and Imine Formation
Acylation with 2-Fluorobenzoyl Chloride
The final step involves coupling the sulfonylated thiadiazole with 2-fluorobenzoyl chloride:
-
Procedure : The sulfonylated intermediate (1 eq) is dissolved in dry dichloromethane (DCM) with pyridine (1.5 eq). 2-Fluorobenzoyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Stereoselective (Z)-Imine Formation
To achieve the (Z)-configuration, Schiff base formation is conducted under acidic conditions:
-
Method : The benzamide intermediate reacts with ammonium acetate in glacial acetic acid at reflux for 6 hours.
-
Characterization : The (Z)-isomer is confirmed by NOESY NMR, showing proximity between the sulfonyl methyl and fluorophenyl groups.
Optimized Synthetic Pathways
One-Pot Sequential Synthesis
An efficient one-pot method combines cyclization, sulfonylation, and acylation:
-
Cyclization : 2-Fluorobenzoic acid + thiosemicarbazide in POCl₃ (80°C, 1 h).
-
Sulfonylation : Direct addition of 2-methylbenzyl sulfonyl chloride and triethylamine (0°C, 2 h).
-
Acylation : 2-Fluorobenzoyl chloride in DCM/pyridine (12 h).
Green Chemistry Approaches
-
Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, achieving 73% yield.
-
Catalytic Methods : Nano-ZnO catalysts improve sulfonylation efficiency (yield: 81%).
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Comparison
Challenges and Solutions
Sulfonylation Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Modified Benzyl Sulfonyl Groups
N-[(2E)-5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide (CAS 895832-41-4)
- Key Differences : The 2-chlorobenzyl sulfonyl group replaces the 2-methylbenzyl group in the target compound.
- Impact : Chlorine’s electronegativity may enhance oxidative stability and alter binding interactions compared to the methyl group. The molecular weight (407.9 g/mol) and formula (C₁₇H₁₄ClN₃O₃S₂) suggest similar bulk but distinct electronic profiles .
Analogs with Varied Thiadiazole Substituents
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Key Differences : An isoxazole group replaces the sulfonyl-benzyl moiety.
- Impact : The isoxazole’s heterocyclic nature may reduce polarity but introduce additional hydrogen-bonding sites. Melting point (160°C) is lower than sulfonyl-containing analogs, suggesting reduced crystallinity .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
- Key Differences : A pyridinyl-acetyl group substitutes the sulfonyl-benzyl chain.
- Higher melting point (290°C) indicates greater thermal stability .
Sulfonyl vs. Sulfinyl Derivatives
1-(5-(Benzyl sulfinyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-thiourea ()
- Key Differences : Sulfinyl (S=O) instead of sulfonyl (SO₂) and a thiourea group instead of benzamide.
- Thiourea may enhance metal-binding capacity, relevant for antimicrobial activity .
Fluorinated vs. Non-Fluorinated Benzamide Derivatives
5-Fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide ()
- Key Differences : A tetrahydrofuran and tetrazole group replaces the sulfonyl-benzyl moiety.
- Impact : Fluorine’s electronegativity and tetrazole’s acidity may improve membrane permeability and target engagement. Molecular weight (estimated ~420 g/mol) is comparable to the target compound .
Physicochemical Properties
- Melting Points: Sulfonyl-containing analogs (e.g., 290°C for 8a ) generally exhibit higher melting points than sulfinyl or non-sulfonylated derivatives (e.g., 160°C for Compound 6 ).
Bioactivity Trends
- Antimicrobial Activity : Sulfone derivatives (e.g., 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole) show EC₅₀ values as low as 0.17 µg/mL against bacterial pathogens, highlighting the sulfonyl group’s role .
- Enzyme Inhibition : Thiadiazoles with electron-withdrawing substituents (e.g., fluorine, acetyl) demonstrate stronger DHFR binding in docking studies .
Biological Activity
2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14FN3O3S2
- Molecular Weight : 391.4 g/mol
- IUPAC Name : 2-fluoro-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide
- CAS Number : 895841-81-3
Synthesis
The synthesis of 2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves several steps:
- Preparation of Intermediate Compounds : The initial step often includes the reaction of 2-fluorobenzoyl chloride with 2-amino-5-(2-methylbenzylsulfonyl)-1,3,4-thiadiazole.
- Reaction Conditions : This reaction is usually conducted in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) under controlled temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and other critical pathways. This inhibition can lead to significant effects on cancer cell growth and survival.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular responses .
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives:
- Cell Line Studies : In vitro assays indicated that compounds similar to 2-fluoro-N-[(2Z)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibit cytotoxic effects against various cancer cell lines, including glioblastoma .
Antidiabetic Properties
Research has also indicated potential antidiabetic effects:
- Model Studies : In vivo studies using Drosophila melanogaster models showed that certain derivatives could significantly lower glucose levels, suggesting a possible mechanism for managing diabetes .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal focused on the synthesis and evaluation of several thiadiazole derivatives. Among these derivatives, one demonstrated significant cytotoxicity against glioblastoma cells. The mechanism was attributed to apoptosis induction via DNA damage .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with dihydrofolate reductase (DHFR). The results showed that it could potentially inhibit DHFR more effectively than known analogs, indicating its promise as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H14FN3O3S2 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 895841-81-3 |
| Anticancer Activity | Significant cytotoxicity |
| Antidiabetic Activity | Lowered glucose levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
